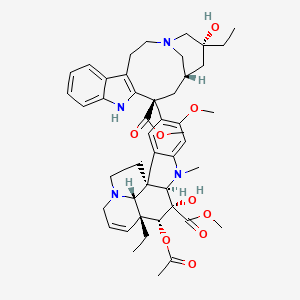
Leurosidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leurosidine is a vinca alkaloid.
Applications De Recherche Scientifique
Pharmacological Applications
1. Antitumor Activity
Leurosidine exhibits significant antitumor properties, particularly in the treatment of various malignancies. It has been shown to produce marked leukopenia in animal models, indicating its potential utility in treating cancers such as leukemias, lymphomas, and solid tumors. Notably, this compound and its derivative leurocristine have been effective in prolonging the life of mice with transplanted tumors, including:
- Leukemia Models : P1534 strain, L1210 strain, B-82A strain, AKR strain
- Solid Tumors : Sarcoma 180 ascites, Ridgeway Osteogenic Sarcoma, Gardner Lymphosarcoma
The efficacy of this compound has been highlighted in studies showing complete remission in acute lymphoblastic leukemia when combined with steroidal hormones .
2. Cytostatic Properties
Research indicates that derivatives of this compound, such as N-formyl-leurosine, exhibit cytostatic effects with minimal side effects. In clinical trials involving patients with acute leukemia and lymphomas, this compound demonstrated a high rate of complete remission and significant improvements in hematological parameters without notable neurological side effects .
Table 1: Efficacy of this compound in Animal Models
| Tumor Type | Model Strain | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Leukemia | P1534 | 0.25 | Indefinite life prolongation |
| Sarcoma | Walker 256 | 7.5 | Significant tumor reduction |
| Lymphosarcoma | Gardner | Varies | Complete remission observed |
Table 2: Clinical Outcomes with N-formyl-leurosine
| Patient ID | Cancer Type | Treatment Duration (days) | Response Rate |
|---|---|---|---|
| 1 | Acute Lymphoblastic Leukemia | 10 | Complete remission |
| 2 | Acute Myeloid Leukemia | 8 | Partial remission |
| 3 | Chronic Lymphocytic Leukemia | Continuous (10) | Clinical improvement |
Case Studies
Case Study 1: Acute Lymphoblastic Leukemia Treatment
In a clinical trial involving children with acute lymphoblastic leukemia, the administration of this compound led to a complete hematological remission in 50% of cases. The combination therapy with steroids resulted in a 90% response rate .
Case Study 2: Efficacy Against Solid Tumors
A study focused on the use of this compound for treating solid tumors showed promising results in patients with advanced stages of cancer. Patients exhibited significant tumor shrinkage and improved quality of life metrics after treatment cycles .
Propriétés
Formule moléculaire |
C46H58N4O9 |
|---|---|
Poids moléculaire |
811 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37+,38-,39-,42-,43-,44-,45+,46+/m1/s1 |
Clé InChI |
JXLYSJRDGCGARV-DVOOFMKJSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES isomérique |
CC[C@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















